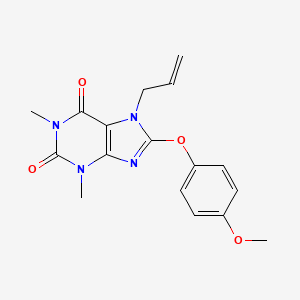
2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile, also known as ENB-003, is a compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile works by modulating the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of the enzyme monoamine oxidase-B (MAO-B), which is involved in the breakdown of dopamine and other neurotransmitters. By inhibiting MAO-B, 2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile increases the levels of dopamine in the brain, which can have neuroprotective effects. 2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating inflammation and glucose metabolism.
Biochemical and Physiological Effects:
2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile has been shown to have a range of biochemical and physiological effects. In cancer research, 2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In Alzheimer's and Parkinson's disease research, 2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile has been shown to protect neurons from oxidative stress and prevent neuroinflammation. 2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile has also been shown to improve glucose metabolism and reduce inflammation in animal models of metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile in lab experiments is its specificity for certain enzymes and receptors, which allows researchers to target specific pathways and mechanisms. However, 2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile can be difficult to synthesize and may have limited solubility in certain solvents, which can make it challenging to work with in lab experiments.
Direcciones Futuras
There are several future directions for research on 2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile. One area of interest is its potential as a treatment for metabolic disorders, such as type 2 diabetes and obesity. 2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile has been shown to improve glucose metabolism and reduce inflammation in animal models of these diseases, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile has been shown to protect neurons from oxidative stress and prevent neuroinflammation in animal models of these diseases, and further research is needed to determine its potential as a neuroprotective agent. Additionally, research is needed to optimize the synthesis and formulation of 2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile to improve its solubility and bioavailability.
Métodos De Síntesis
2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile is synthesized by reacting 2-(1,3-benzodioxol-5-yl)-3-bromopropionic acid with 2-ethoxy-1-naphthaldehyde in the presence of a base. The resulting product is then converted to the nitrile through a reaction with sodium azide and triphenylphosphine.
Aplicaciones Científicas De Investigación
2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's and Parkinson's disease research, 2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile has been studied for its potential to protect neurons from oxidative stress and prevent neuroinflammation.
Propiedades
IUPAC Name |
(Z)-2-(1,3-benzodioxol-5-yl)-3-(2-ethoxynaphthalen-1-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3/c1-2-24-20-9-7-15-5-3-4-6-18(15)19(20)11-17(13-23)16-8-10-21-22(12-16)26-14-25-21/h3-12H,2,14H2,1H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOSGYAZTREENG-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C=C(C#N)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)/C=C(\C#N)/C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(1,3-benzodioxol-5-yl)-3-(2-ethoxynaphthalen-1-yl)prop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-thiophenecarboxylate](/img/structure/B5779263.png)
methanone](/img/structure/B5779267.png)

![N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5779282.png)

![N-ethyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5779296.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5779316.png)


![1-[(2,4-dimethylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5779342.png)